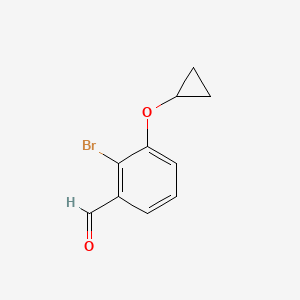
2-Bromo-3-cyclopropoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H9BrO2 It is characterized by a benzaldehyde core substituted with a bromine atom at the second position and a cyclopropoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-cyclopropoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Products include 2-amino-3-cyclopropoxybenzaldehyde or 2-thio-3-cyclopropoxybenzaldehyde.
Oxidation: The major product is 2-bromo-3-cyclopropoxybenzoic acid.
Reduction: The major product is 2-bromo-3-cyclopropoxybenzyl alcohol.
Applications De Recherche Scientifique
2-Bromo-3-cyclopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.
2-Bromo-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Bromo-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
2-Bromo-3-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
2-bromo-3-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H9BrO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2 |
Clé InChI |
LPEZTCBWSABASN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC=CC(=C2Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


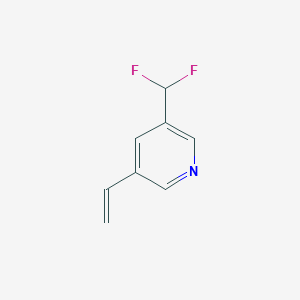
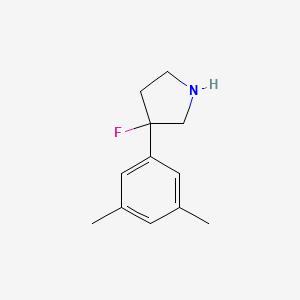
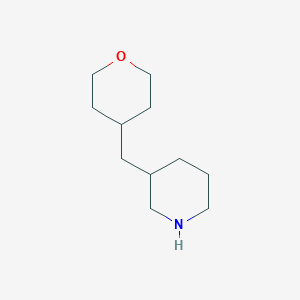
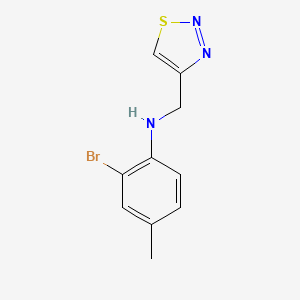


amine](/img/structure/B13242683.png)
amine](/img/structure/B13242694.png)
![3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13242697.png)
![[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B13242700.png)
amine](/img/structure/B13242703.png)
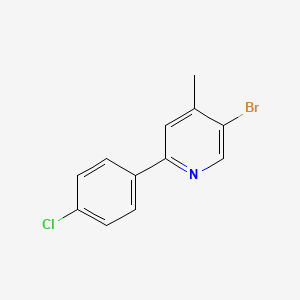
![6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13242715.png)

